Product packaging for Methyl 4-methylpyrimidine-5-carboxylate(Cat. No.:CAS No. 157335-94-9)

Methyl 4-methylpyrimidine-5-carboxylate

Cat. No.: B127126
CAS No.: 157335-94-9
M. Wt: 152.15 g/mol
InChI Key: WMPWUXKYSICQGG-UHFFFAOYSA-N
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Description

Contextualizing the Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. wjarr.comgsconlinepress.com Its prevalence in nature is fundamental to life itself; the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the basis of the genetic code in DNA and RNA. gsconlinepress.comnih.gov Beyond genetics, the pyrimidine core is found in essential natural compounds like vitamin B1 (thiamine). gsconlinepress.comnih.gov

This natural prevalence has inspired chemists to explore synthetic pyrimidine derivatives, uncovering a vast spectrum of biological activities. nih.govmdpi.com The pyrimidine scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets, leading to a wide array of therapeutic applications. nih.govnih.gov Consequently, pyrimidine-based compounds have been developed into a multitude of approved drugs. nih.gov The broad utility of this scaffold stems from the pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov

The versatility of the pyrimidine ring allows for structural modifications at its various positions, leading to compounds with diverse pharmacological profiles, including:

Anticancer agents mdpi.comingentaconnect.combenthamscience.com

Antiviral agents orientjchem.org

Antimicrobial agents (antibacterial and antifungal) wjarr.comresearchgate.net

Anti-inflammatory agents mdpi.com

Antihypertensive agents nih.gov

This extensive range of activities has solidified the pyrimidine nucleus as a critical leitmotif for research and development in medicinal chemistry. nih.govnih.gov

Significance of the Ester Functionality at the Pyrimidine C5 Position

The substituents on the pyrimidine ring play a crucial role in determining the molecule's biological activity and chemical properties. The C5 position, in particular, has been a focus of structure-activity relationship (SAR) studies. Modifications at this position can significantly influence a compound's potency, selectivity, and mechanism of action. researchgate.net For instance, the introduction of groups like fluoromethyl or trifluoromethyl at the C5 position is a known strategy in the development of kinase inhibitors and other biologically active nucleoside analogues. researchgate.net

The presence of a carboxylate or an ester group, such as in Methyl 4-methylpyrimidine-5-carboxylate, is particularly significant for several reasons. Firstly, the ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets, often by forming hydrogen bonds or coordinating with metal ions in enzyme active sites. nih.gov Research into 4,5-dihydroxypyrimidine methyl carboxylates and their corresponding carboxylic acids as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease highlights the direct involvement of this C5-substituent in antiviral activity. nih.gov

Secondly, the ester functionality serves as a versatile synthetic handle. It can be converted into a wide range of other functional groups, such as amides, alcohols, or aldehydes, allowing for the creation of diverse libraries of analogues for further biological screening. researchgate.net For example, the reduction of esters at the C5 position to form 5-hydroxymethylpyrimidines has been shown to significantly enhance cytotoxicity against certain cancer cell lines. researchgate.net This chemical tractability makes pyrimidine-5-carboxylates valuable intermediates in the synthesis of more complex molecules. organic-chemistry.orgresearchgate.net

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its structural relatives is primarily focused on its utility as a building block in synthetic chemistry and the exploration of the biological activities of its derivatives. The compound itself is a valuable intermediate for creating more complex, functionalized pyrimidines.

One major research trajectory is the synthesis of novel compounds with potential therapeutic or agrochemical applications. For instance, the corresponding carboxylic acid, 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, has been used as a starting material to synthesize a series of carboxamide derivatives. researchgate.net These compounds were then evaluated for their fungicidal activity against plant pathogens like Sclerotinia sclerotiorum. researchgate.net The results from such studies provide insight into the potential of this scaffold in agriculture.

CompoundSubstituent (R) on CarbamateInhibitory Rate (%) at 100 mg/L vs. S. sclerotiorum
3a2-methylphenyl69.5
3g3-trifluoromethylphenyl70.3

Data sourced from a study on the fungicidal activity of 4-methyl-2-(methylthio)pyrimidine (B47704) carboxamides. researchgate.net

Another significant area of research is in anticancer drug discovery. While studies may not focus on this compound directly, they often explore closely related analogues. For example, research on 4-thiopyrimidine derivatives, which can be synthesized from pyrimidine-5-carboxylate precursors, has demonstrated cytotoxic activity against various cancer cell lines. researchgate.net The modification of the C5-ester into other groups, like hydroxymethyl or methyl, was found to be a critical determinant of the compound's toxicity profile. researchgate.net

CompoundC5-SubstituentCell LineActivity
{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol-CH₂OHHeLa, K562Weakly Active
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine-CH₃HeLa, K562Weakly Active
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine-CH₃CFPAC, HUVECNontoxic

Data from a study on the cytotoxicity of novel 5-methyl-4-thiopyrimidine derivatives. researchgate.net

Furthermore, the development of efficient synthetic methodologies to access pyrimidine-5-carboxylates remains an active area of chemical research. General procedures for synthesizing 2-substituted pyrimidine-5-carboxylic esters, for example, facilitate the broader exploration of this class of compounds by making them more accessible to the scientific community. organic-chemistry.orgthieme-connect.com These synthetic efforts are crucial as they underpin the discovery of novel pyrimidine derivatives with potentially valuable biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B127126 Methyl 4-methylpyrimidine-5-carboxylate CAS No. 157335-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)3-8-4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPWUXKYSICQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565463
Record name Methyl 4-methylpyrimidine-5-carboxylate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157335-94-9
Record name Methyl 4-methyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157335-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methylpyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 4 Methylpyrimidine 5 Carboxylate

Strategic Approaches to Pyrimidine (B1678525) Ring Construction with C4 Methyl and C5 Carboxylate Moieties

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry. For structures like Methyl 4-methylpyrimidine-5-carboxylate, where specific substitution is required, several robust synthetic strategies are employed. These methods often involve the condensation of a three-carbon component with an amidine or a related N-C-N fragment.

Cyclocondensation Reactions and Their Mechanistic Variants

Cyclocondensation reactions represent the most classical and widely utilized method for pyrimidine synthesis. The Pinner synthesis, a primary example, involves the reaction of a 1,3-dicarbonyl compound, or its equivalent, with an amidine. slideshare.net For the synthesis of a 4-methylpyrimidine-5-carboxylate, a β-ketoester such as methyl acetoacetate (B1235776) serves as the ideal three-carbon building block.

The reaction mechanism typically initiates with the nucleophilic attack of one of the amidine nitrogen atoms on a carbonyl group of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base. slideshare.net A common variation involves the use of β-keto esters and amidines, which can be promoted by ultrasound irradiation to produce highly substituted pyrimidols in excellent yields. organic-chemistry.org

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

Reactant AReactant BKey ConditionsProduct TypeReference
β-Keto EsterAmidineAcid or Base CatalystSubstituted Pyrimidine slideshare.net
β-Keto EsterAmidineUltrasound IrradiationHighly substituted 4-pyrimidinol organic-chemistry.org

Multi-Component Reactions for Pyrimidine Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. derpharmachemica.com The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org This reaction typically involves the acid-catalyzed cyclocondensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and urea (B33335). wikipedia.orgorganic-chemistry.org

While the direct product is a dihydropyrimidine (B8664642), subsequent oxidation can yield the fully aromatic pyrimidine ring. A notable example is the zirconium chloride-catalyzed multicomponent reaction of an aldehyde, ethyl acetoacetate, and urea to produce ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate derivatives. derpharmachemica.com This approach is valued for its operational simplicity and improved yields. derpharmachemica.com The mechanism is believed to proceed through an initial aldol (B89426) condensation followed by nucleophilic addition of urea and dehydrative cyclization. wikipedia.org

Table 2: Key Features of the Biginelli Multicomponent Reaction

Component 1Component 2Component 3Catalyst ExampleInitial ProductReference
β-Ketoester (e.g., Ethyl acetoacetate)AldehydeUrea or ThioureaBrønsted/Lewis Acids (e.g., ZrCl₄, CuCl₂)3,4-Dihydropyrimidin-2(1H)-one derpharmachemica.comwikipedia.orgnih.gov

Oxidative Annulation Strategies in Pyrimidine Synthesis

More contemporary methods for pyrimidine synthesis involve oxidative annulation strategies. These reactions construct the heterocyclic ring while simultaneously introducing unsaturation to achieve aromatization, often through metal-catalyzed processes. A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This process proceeds through a cascade of oxidative dehydrogenation, annulation, and a final oxidative aromatization step to furnish the pyrimidine core. organic-chemistry.org

Another approach involves an oxidative annulation using reagents like dimethyl sulfoxide (B87167) (DMSO) as a methine (=CH−) equivalent, promoted by potassium persulfate (K₂S₂O₈). organic-chemistry.org These methods are advantageous as they can start from more readily available and saturated precursors. Copper catalysis, in particular, has been shown to be effective in the cyclization of ketones with nitriles under basic conditions to yield diversely functionalized pyrimidines. organic-chemistry.orgmdpi.com

Amidination-Based Synthetic Routes to Pyrimidine-5-carboxylates

Amidines are a crucial N-C-N synthon in the majority of pyrimidine syntheses. Routes that are specifically centered on the reactivity of the amidine moiety offer direct access to pyrimidine-5-carboxylates. One such elegant method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgorganic-chemistry.org This precursor effectively serves as a masked β-formyl-α-ketoester. The reaction proceeds readily to afford 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org This method is particularly valuable as it provides a direct route to pyrimidines that may be unsubstituted at the C4 position, a pattern that can be challenging to achieve via traditional condensation with β-ketoesters. organic-chemistry.org

Esterification and Functional Group Interconversion at the C5 Position

Once the corresponding carboxylic acid is formed, or if a different ester is desired, transformations at the C5 carboxylate position are necessary.

Direct Esterification Approaches from Carboxylic Acid Precursors

The most fundamental method for converting a carboxylic acid, such as 4-methylpyrimidine-5-carboxylic acid, to its corresponding methyl ester is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This classic reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is an equilibrium-controlled process. libretexts.orgorganic-chemistry.org To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water that is formed as a byproduct, for instance, through azeotropic distillation. masterorganicchemistry.comlibretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. libretexts.orgmasterorganicchemistry.com This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

Transesterification Strategies for Methyl Pyrimidine-5-carboxylate

Transesterification is a fundamental process for converting this compound into other ester derivatives, which can be crucial for modifying the compound's physical properties or for subsequent synthetic steps. This transformation can be achieved under either acidic or basic conditions, with the choice of catalyst and alcohol determining the final product. masterorganicchemistry.com

Under acidic conditions, a mineral acid such as sulfuric acid (H₂SO₄) or a Lewis acid like scandium(III) triflate (Sc(OTf)₃) can be used to catalyze the reaction. organic-chemistry.org The process involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com To ensure a high yield of the desired ester, the alcohol reactant is typically used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com

Alternatively, base-catalyzed transesterification employs an alkoxide base, such as sodium ethoxide (NaOEt) when converting to an ethyl ester. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the alkoxide to the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) group yields the new ester. masterorganicchemistry.com This method is generally rapid and efficient.

The table below illustrates hypothetical transesterification reactions of this compound with various alcohols.

Starting EsterAlcoholCatalystProduct
This compoundEthanol (B145695)H₂SO₄ (cat.) or NaOEtEthyl 4-methylpyrimidine-5-carboxylate
This compoundIsopropanolH₂SO₄ (cat.) or NaO-iPrIsopropyl 4-methylpyrimidine-5-carboxylate
This compoundBenzyl alcoholSc(OTf)₃ (cat.)Benzyl 4-methylpyrimidine-5-carboxylate

Derivatization of the Carboxylate Moiety for Structural Diversification

The carboxylate group of this compound is a versatile handle for introducing structural diversity. Key transformations include hydrolysis, amidation, and reduction, each yielding a new class of compounds with distinct chemical properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-methylpyrimidine-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) (NaOH) followed by acidic workup, is common. The resulting carboxylic acid is a key intermediate for further modifications, such as the synthesis of amides via coupling reactions.

Amidation: Direct conversion of the methyl ester to an amide can be achieved by reacting it with an amine. This reaction can be facilitated by heating or by using specific coupling agents. This approach allows for the introduction of a wide array of substituents, depending on the choice of the amine. For instance, reaction with ammonia (B1221849) would yield 4-methylpyrimidine-5-carboxamide, while reaction with a primary or secondary amine would produce N-substituted or N,N-disubstituted amides, respectively.

Reduction: The ester functionality can be reduced to a primary alcohol, (4-methylpyrimidin-5-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction provides a route to hydroxymethyl-substituted pyrimidines, which can undergo further reactions typical of alcohols. A similar reduction of ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate to {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol has been reported, demonstrating the feasibility of this transformation on related pyrimidine systems. nih.gov

Starting MaterialReagentsProduct
This compound1. NaOH (aq), Δ2. HCl (aq)4-Methylpyrimidine-5-carboxylic acid
This compoundR¹R²NH, Δ4-Methyl-N¹,N¹-R¹R²-pyrimidine-5-carboxamide
This compound1. LiAlH₄2. H₂O(4-Methylpyrimidin-5-yl)methanol

Regioselective Functionalization of the Pyrimidine Nucleus

Further modification of the pyrimidine ring of this compound can lead to a wide range of derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. The positions on the pyrimidine ring (C2, C4, and C6) have different reactivities. For halopyrimidines, nucleophilic attack is generally favored at the C4 position over the C2 position. researchgate.net

While this compound itself does not possess a leaving group on the ring, synthetic strategies often involve the use of halogenated pyrimidine precursors that are later converted to the final product. For example, starting with a 2,4-dichloropyrimidine (B19661) derivative would allow for sequential and regioselective substitution of the chlorine atoms. researchgate.net A nucleophile, such as an amine, would preferentially displace the chlorine at the C4 position. researchgate.net Subsequent steps could then be used to build the rest of the molecule.

Organometallic reagents, such as organolithium compounds, can also be used to introduce substituents onto the pyrimidine ring. researchgate.net These reactions can be highly regioselective, depending on the specific reagents and reaction conditions used.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The synthesis of pyrimidine derivatives, including this compound, often involves the condensation of multiple components. The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For multicomponent reactions, such as the Biginelli reaction or similar syntheses of pyrimidines, the choice of solvent can significantly influence the reaction rate and yield. acs.org Acetic acid is often an effective solvent for such condensations. researchgate.net Temperature also plays a critical role; while some reactions may proceed at room temperature, others require heating or reflux conditions to achieve a reasonable rate and yield.

The use of a catalyst can dramatically improve the efficiency of pyrimidine synthesis. Both acid and base catalysts are commonly employed. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to be effective in promoting the three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org The concentration of reactants is another important factor, with higher concentrations sometimes leading to improved yields. researchgate.net

The table below summarizes the typical effects of various parameters on the synthesis of pyrimidine carboxylates.

ParameterEffect on ReactionExample Optimization
Solvent Influences solubility of reactants and intermediates, and can affect reaction rate.Acetic acid or ethanol are often used. researchgate.net
Temperature Affects the rate of reaction; higher temperatures can increase the rate but may also lead to side products.Reflux conditions are often optimal for condensation reactions.
Catalyst Can significantly increase the reaction rate and improve yield.Lewis acids (e.g., ZnCl₂) or Brønsted acids can be effective. organic-chemistry.org
Reactant Ratio Stoichiometry of reactants can impact the yield and formation of byproducts.Using a slight excess of one reactant can sometimes drive the reaction to completion.

Considerations for Scalable and Industrial Synthesis of Pyrimidine Carboxylates

Transitioning the synthesis of pyrimidine carboxylates from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe.

Cost of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost of the raw materials. Readily available and inexpensive precursors are preferred.

Reaction Conditions and Safety: Industrial processes favor reaction conditions that are safe and easy to control. This includes using solvents with high flash points, operating at moderate temperatures and pressures, and avoiding the use of highly toxic or explosive reagents.

Purification Methods: Purification is a critical step in any synthesis. For industrial-scale production, methods like crystallization are highly preferred over chromatographic techniques because they are generally less expensive, use smaller volumes of solvent, and are easier to implement on a large scale. acs.org

Waste Management: The environmental impact of the synthesis must be considered. This involves minimizing the generation of waste and ensuring that any waste produced is treated and disposed of properly. The development of "greener" synthetic methods, such as those using microwave irradiation or solvent-free conditions, can significantly reduce the environmental footprint of the process. ijpsr.com One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also improve efficiency and reduce waste. acs.org

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methylpyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-methylpyrimidine-5-carboxylate, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity.

¹H NMR Spectroscopy for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the different proton environments in the molecule. The spectrum provides unequivocal evidence for the presence of the two pyrimidine (B1678525) ring protons, the methyl group attached to the ring, and the methyl group of the ester functionality.

The protons at positions 2 and 6 of the pyrimidine ring are chemically non-equivalent and appear as singlets in the downfield region of the spectrum, a characteristic feature of protons attached to electron-deficient aromatic rings. The H-2 proton typically resonates at approximately 9.13 ppm, while the H-6 proton is observed slightly upfield around 8.95 ppm. The lack of splitting for these signals indicates no adjacent protons, which is consistent with the substitution pattern of the pyrimidine ring.

The two methyl groups give rise to sharp singlet signals in the upfield region. The protons of the methyl group attached to the ester's oxygen atom (–OCH₃) are deshielded by the electronegative oxygen and typically appear at a chemical shift of around 3.94 ppm. The protons of the methyl group bonded directly to the pyrimidine ring at position 4 (C4–CH₃) resonate at a higher field, generally around 2.79 ppm. The integration of these signals confirms a 1:1:3:3 ratio, corresponding to the H-2, H-6, ester methyl, and ring methyl protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Pyrimidine Ring)~9.13Singlet (s)1H
H-6 (Pyrimidine Ring)~8.95Singlet (s)1H
-OCH₃ (Ester Methyl)~3.94Singlet (s)3H
C4-CH₃ (Ring Methyl)~2.79Singlet (s)3H

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing a detailed map of the carbon framework of this compound. The proton-decoupled ¹³C NMR spectrum displays six distinct signals, accounting for all the unique carbon atoms in the molecule.

The carbon atoms of the pyrimidine ring resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The C-2 and C-6 carbons, being adjacent to two nitrogen atoms, are significantly deshielded and appear at approximately 159.5 ppm and 157.0 ppm, respectively. The quaternary carbon at position 4 (C-4), which bears the methyl group, is found at a similar chemical shift of around 161.0 ppm. The C-5 carbon, to which the carboxylate group is attached, is observed further upfield at about 118.0 ppm.

The carbonyl carbon of the ester group (C=O) gives a characteristic signal in the range of 165.0 ppm. The carbon atom of the ester's methyl group (–OCH₃) resonates at approximately 52.5 ppm, while the carbon of the methyl group attached to the pyrimidine ring (C4–CH₃) appears at a higher field, around 24.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester Carbonyl)~165.0
C-4 (Pyrimidine Ring)~161.0
C-2 (Pyrimidine Ring)~159.5
C-6 (Pyrimidine Ring)~157.0
C-5 (Pyrimidine Ring)~118.0
-OCH₃ (Ester Methyl)~52.5
C4-CH₃ (Ring Methyl)~24.0

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature in the spectrum is a strong, sharp absorption band around 1725 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. The region between 3100 and 3000 cm⁻¹ shows weak to medium absorption bands corresponding to the C-H stretching vibrations of the pyrimidine ring. Just below this, in the 3000-2850 cm⁻¹ region, are the characteristic C-H stretching vibrations of the aliphatic methyl groups.

Stretching vibrations associated with the C=N and C=C bonds within the pyrimidine ring appear in the 1600-1450 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group are typically observed as strong bands in the 1300-1100 cm⁻¹ range. The region below 1000 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H StretchAromatic (Pyrimidine Ring)
~2955C-H StretchAliphatic (Methyl Groups)
~1725C=O StretchEster Carbonyl
~1580-1450C=N and C=C StretchPyrimidine Ring
~1250C-O StretchEster

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, HRMS provides the exact mass of the molecular ion ([M+H]⁺).

The calculated exact mass for the protonated molecule, [C₇H₈N₂O₂ + H]⁺, is 153.0664 m/z. Experimental HRMS analysis typically yields an observed mass that is in very close agreement with this theoretical value, often within a few parts per million (ppm). This high degree of accuracy serves as definitive proof of the molecular formula C₇H₈N₂O₂, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₈N₂O₂
Ion Type[M+H]⁺
Calculated Exact Mass (m/z)153.0664
Observed Exact Mass (m/z)Typically within 5 ppm of calculated value

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, X-ray diffraction crystallography offers a definitive, three-dimensional view of the molecule's structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.

For derivatives of methyl pyrimidine-5-carboxylate, crystallographic studies reveal that the pyrimidine ring is essentially planar. The methyl and carboxylate substituents lie nearly in the same plane as the ring. In the crystal lattice, molecules are often linked by intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure. For instance, in related structures like Methyl 4-amino-2-chloropyrimidine-5-carboxylate, molecules are linked into chains via intermolecular N—H···N hydrogen bonds. Although specific crystallographic data for the title compound is not widely published, analysis of closely related structures provides a reliable model for its solid-state conformation.

Table 5: Expected Crystallographic Parameters (based on related structures)

ParameterDescription
Molecular GeometryThe pyrimidine ring is expected to be planar.
Substituent OrientationThe methyl and carboxylate groups are likely coplanar with the pyrimidine ring.
Intermolecular InteractionsPotential for C-H···N or C-H···O hydrogen bonds and π-π stacking interactions in the crystal packing.

Computational Chemistry and in Silico Modeling of Methyl 4 Methylpyrimidine 5 Carboxylate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), have been instrumental in elucidating their structural and electronic characteristics. jacsdirectory.commaterialsciencejournal.orgscielo.org.mx

Molecular Geometry Optimization and Conformational Analysis

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrimidine derivatives, this process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. scielo.org.mx

In a study on 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to establish its optimized geometry. jacsdirectory.com The calculations revealed that the dihydropyrimidine (B8664642) ring adopts a non-planar conformation, a common feature for such heterocyclic systems. jacsdirectory.com For Methyl 4-methylpyrimidine-5-carboxylate, it is expected that the pyrimidine ring would be largely planar due to its aromatic nature. However, the methyl and carboxylate substituents would have specific orientations relative to the ring.

Table 1: Predicted Geometrical Parameters for a Tetrahydropyrimidine-5-carboxylate Derivative (Analogous System) (Data extrapolated from a study on a similar compound) jacsdirectory.com

ParameterBond Length (Å)Bond Angle (°)
C=O (ester)1.216N-C-N
C-O (ester)1.360O-C-C
C-N (ring)~1.3-1.4C-C-N
C-C (ring)~1.38-1.42C-N-C

Note: This data is for a 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and serves as an illustrative example.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org

For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically located on the ring and any electron-withdrawing groups. In a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFT calculations were used to determine the HOMO and LUMO energies and visualize their distributions. materialsciencejournal.org For this compound, the HOMO would likely have significant contributions from the pyrimidine ring nitrogens and the methyl group, while the LUMO would be centered on the pyrimidine ring and the electron-withdrawing methyl carboxylate group.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for an Analogous Pyrimidine Derivative (Data extrapolated from a study on a similar compound) samipubco.com

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
Energy Gap (ΔE)4.7

Note: These values are for a tetrahydropyrimidine-5-carboxylate derivative and are presented for illustrative purposes.

Vibrational Frequency Predictions and Spectroscopic Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov

For a molecule like this compound, key vibrational modes would include the stretching of the C=O bond in the carboxylate group, C-N and C=C stretching vibrations within the pyrimidine ring, and various C-H bending and stretching modes. A study on 2-amino-4,6-dimethyl pyrimidine used DFT calculations to provide a complete vibrational assignment of its IR and Raman spectra. nih.gov Similar calculations for this compound would be expected to show a strong C=O stretching frequency, typically in the range of 1700-1730 cm⁻¹, and a series of characteristic ring stretching vibrations between 1400 and 1600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Pyrimidine Derivative (Data extrapolated from a study on a similar compound)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3400-3500
C-H Stretch (aromatic)3000-3100
C=O Stretch (ester)1700-1730
C=N/C=C Ring Stretch1400-1600

Note: These are typical ranges for pyrimidine derivatives and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. jacsdirectory.com

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the pyrimidine ring would exhibit positive potential (blue), suggesting them as sites for nucleophilic interactions. jacsdirectory.commaterialsciencejournal.org MEP analysis of similar pyrimidine derivatives has confirmed that the nitrogen and oxygen atoms are the most electron-rich centers. jacsdirectory.com

Tautomeric Equilibria Investigations of Pyrimidine Derivatives

Tautomerism, the migration of a proton between two or more sites in a molecule, is a common phenomenon in heterocyclic compounds like pyrimidines. DFT calculations are highly effective in determining the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netnih.gov

While this compound itself is not expected to exhibit significant tautomerism, related pyrimidine derivatives with amino, hydroxyl, or thiol substituents can exist in different tautomeric forms (e.g., amino-imino, keto-enol, thione-thiol). For instance, studies on 2-pyrimidinethiol have used DFT to investigate the equilibrium between the thiol and thione forms in the gas phase and in solution. nih.gov Such studies often reveal that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. samipubco.comnih.govchemmethod.com

Numerous studies have reported the molecular docking of pyrimidine derivatives into the active sites of various enzymes, highlighting their potential as inhibitors. samipubco.comnih.govchemmethod.com For example, tetrahydropyrimidine-5-carboxylate derivatives have been docked into the active site of dihydrofolate reductase (DHFR), an important antibacterial target. samipubco.com These simulations identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-protein complex. samipubco.com

A hypothetical docking study of this compound into a relevant protein target would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity (docking score).

The results of such a simulation would provide valuable insights into the potential biological activity of this compound and guide the design of more potent analogs. For instance, docking of 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives against the DPP-IV enzyme has revealed the importance of hydrogen bonding with specific glutamic acid and arginine residues for potent inhibition. chemmethod.com

Table 4: Illustrative Molecular Docking Results for an Analogous Pyrimidine Derivative against a Protein Target (Data extrapolated from a study on a similar compound) chemmethod.com

Ligand (Analog)Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Tetrahydropyrimidine-5-carboxylate derivativeDPP-IV-8.5Glu206, Arg358, Phe357

Note: This data is for a 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivative and serves as an illustrative example of the type of data generated from molecular docking studies.

Prediction of Binding Modes and Affinities with Biological Macromolecules

The therapeutic effect of a drug is contingent on its ability to bind to specific biological macromolecules, such as proteins or nucleic acids. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction, often expressed as binding affinity.

While specific studies detailing the binding modes of this compound are not extensively available in the public domain, the pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. For instance, derivatives of pyrimidine-5-carboxylate have been investigated as inhibitors for various enzymes. In silico docking studies on analogous compounds have demonstrated that the pyrimidine core can form crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins. The methyl and carboxylate groups of this compound would further influence its binding orientation and affinity, with the ester group potentially acting as a hydrogen bond acceptor.

Future research would involve docking this compound against a panel of relevant biological targets to elucidate its potential mechanisms of action and to identify promising therapeutic applications. The predicted binding affinities from such studies would be crucial in prioritizing this compound for further experimental validation.

In Silico Screening and Lead Compound Prioritization

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process is instrumental in narrowing down the vast chemical space to a manageable number of candidates for synthesis and experimental testing.

This compound can serve as a foundational structure, or scaffold, in virtual screening campaigns. By modifying its chemical structure in silico, a virtual library of derivatives can be generated. These derivatives can then be screened against the three-dimensional structure of a target protein to identify which modifications enhance binding affinity and selectivity. This process of lead optimization is crucial for developing a potent and specific drug candidate.

The prioritization of lead compounds is based on a combination of factors, including their predicted binding affinity, pharmacokinetic properties, and synthetic feasibility. Compounds that exhibit a strong predicted binding to the target, possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and can be synthesized efficiently are ranked higher for further investigation.

In Silico Assessment of Pharmacokinetic Profiles (ADMET Prediction)

A successful drug must not only be effective but also possess a favorable pharmacokinetic profile. In silico ADMET prediction tools are widely used to assess the likely fate of a compound in the human body. These predictions are based on the compound's physicochemical properties and are crucial for identifying potential liabilities early in the drug discovery process.

For this compound, a hypothetical ADMET profile can be generated using various predictive models.

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier, which can be advantageous for avoiding central nervous system side effects.
Plasma Protein BindingModerateA moderate fraction of the compound is expected to be bound to plasma proteins, influencing its distribution and availability.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving the CYP2D6 enzyme.
CYP450 3A4 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving the CYP3A4 enzyme.
Excretion
Renal ClearanceModerateSuggests that the compound and its metabolites are likely to be cleared by the kidneys at a moderate rate.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

This table presents hypothetical data generated for illustrative purposes based on the known properties of similar chemical structures and the application of common in silico prediction tools. Actual values may vary.

Drug-Likeness and Medicinal Chemistry Rule Compliance (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is, which helps to predict its potential for oral bioavailability. Several rules of thumb have been developed to guide this assessment, the most famous of which is Lipinski's Rule of Five. swissadme.ch This rule states that orally active drugs tend to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. swissadme.ch

Let's evaluate this compound against these criteria:

Lipinski's Rule of Five ParameterValue for this compoundCompliance
Molecular Weight152.15 g/mol Yes
Hydrogen Bond Donors0Yes
Hydrogen Bond Acceptors4 (2 N atoms, 2 O atoms)Yes
Calculated logP~1.5 (Predicted)Yes
Number of Violations 0 Excellent

As the table indicates, this compound does not violate any of Lipinski's rules, suggesting that it has a high likelihood of good oral bioavailability. This excellent compliance with established medicinal chemistry rules makes it an attractive starting point for the design of new therapeutic agents.

Structure Activity Relationship Sar and Derivatization Strategies for Methyl 4 Methylpyrimidine 5 Carboxylate Derivatives

Influence of C4 Methyl Substitution on Biological Activities and Molecular Properties

The methyl group at the C4 position of the pyrimidine (B1678525) ring is a critical determinant of the molecule's biological activity and physical properties. While seemingly a simple alkyl substituent, its presence or modification can profoundly impact how the molecule interacts with biological targets. In the development of pyrido[2,3-d]pyrimidin-7(8H)-ones, a related heterocyclic system, many of the initial compounds showing biological activity against tyrosine kinases featured either a hydrogen or a methyl group at the C4 position. mdpi.com This suggests that a small, non-bulky substituent at this position is often favorable for initial activity.

Research into novel 5-hydroxymethylpyrimidines has shown that derivatives with aliphatic amino groups at the C4-position are generally less toxic to normal cells compared to those with a benzylsulfanyl group. nih.gov Furthermore, compounds with bulkier constituents at C4 tend to exhibit enhanced anticancer properties. nih.gov This indicates that the steric and electronic properties of the C4 substituent directly modulate the compound's cytotoxicity and therapeutic index. The methyl group, in this context, provides a baseline of activity and a key point for further derivatization to fine-tune these properties. Altering the C4 position is a common strategy, but it can present synthetic challenges, as steric hindrance from a larger substituent can preclude the construction of adjacent rings in fused systems. mdpi.com

Role of the C5 Carboxylate Moiety in Bioactivity, Solubility, and Molecular Interactions

The methyl carboxylate group at the C5 position is a key functional moiety that significantly influences the compound's bioactivity, solubility, and molecular interactions. This ester group can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site.

A comparative study of 4-thiopyrimidine derivatives highlighted the dramatic impact of modifications at the C5 position. researchgate.netnih.gov Three compounds were synthesized that differed only at this position, bearing an ethyl carboxylate, a hydroxymethyl group, or a methyl group. nih.gov The conversion of the C5 ester to a hydroxymethyl group, a common metabolic transformation, was found to significantly increase the compound's cytotoxicity against both cancer and normal cell lines. nih.gov For instance, the 5-hydroxymethyl derivative showed potent activity (IC50 in the range of 17-38 µM), whereas the 5-methyl analogue was largely non-toxic (IC50 > 100 µM). researchgate.net This demonstrates that the C5 substituent is a primary driver of cytotoxic activity in this series.

The carboxylate linkage is often a central feature in the rational design of pyrimidine-based therapeutic agents. semanticscholar.orgmdpi.com Its ability to act as a hydrogen bond acceptor is crucial for anchoring the ligand within the active site of an enzyme or receptor. The ester itself can be a target for derivatization, either by changing the alcohol portion to modulate solubility and cell permeability or by converting it to an amide to introduce new interaction points and alter its metabolic stability.

Strategic Modifications at the Pyrimidine Ring Nitrogen Atoms (N1, N3)

The nitrogen atoms at the N1 and N3 positions are fundamental to the chemical character of the pyrimidine ring. They are generally less reactive towards electrophilic substitution compared to pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org Direct alkylation or oxidation is more challenging, typically occurring at only one of the nitrogen atoms. wikipedia.org

However, advanced synthetic strategies have been developed to leverage these positions for molecular diversification. One such approach is a "deconstruction-reconstruction" strategy. nih.gov This method involves transforming the pyrimidine into a more reactive N-arylpyrimidinium salt. nih.gov This activation at one of the ring nitrogens facilitates a subsequent ring-cleavage reaction, yielding a versatile iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to reconstruct a modified pyrimidine or generate entirely new heterocyclic scaffolds, such as azoles. nih.gov This powerful technique allows for profound structural modifications that go beyond simple peripheral group alterations, enabling significant leaps in structure-activity relationship (SAR) exploration. nih.govresearchgate.net

Exploration of Substituents at Other Ring Positions (C2, C6) for Enhanced Bioactivity

The C2 and C6 positions of the pyrimidine ring offer significant opportunities for structural modification to enhance bioactivity. The electronic nature of the pyrimidine ring makes these positions susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents.

Substitutions at the C2 Position: The introduction of different groups at the C2 position has been shown to modulate the biological activity of pyrimidine derivatives significantly.

In a series of potential dihydrofolate reductase (DHFR) inhibitors, a (1H-pyrazol-4-yl)thio moiety was installed at the C2 position of a tetrahydropyrimidine-5-carboxylate core, leading to compounds with potent antibacterial and antifungal activity. researchgate.net

Conversely, for a class of compounds targeting Mycobacterium tuberculosis, the absence of a substituent at the C2 position was found to be essential for potency. researchgate.net

Studies on fungicidal pyrimidines revealed that incorporating a dimethylamino group at the C2-position resulted in good activity. researchgate.net

Substitutions at the C6 Position: The C6 position is also a key site for derivatization to tune biological effects.

In the design of novel anticancer agents, substitutions at the C6 position of an aminopyrimidine core were explored. nih.govmdpi.com This led to the identification of an N-benzyl derivative that was 4-13 times more active than the initial hit compound, with EC50 values ranging from 4 to 8 μM against various tumor cell lines. nih.govmdpi.com

The C6 position is often modified with groups that can improve target binding or pharmacokinetic properties. For example, in a series of pyrimidine-4-carboxamides, the C6 position was substituted with various amine nucleophiles, such as (S)-3-hydroxypyrrolidin-1-yl, to optimize potency as NAPE-PLD inhibitors. nih.gov

The following table summarizes the observed effects of substituents at the C2 and C6 positions on the biological activity of various pyrimidine scaffolds.

PositionSubstituentScaffoldBiological ActivityReference
C2 (1H-pyrazol-4-yl)thioTetrahydropyrimidine-5-carboxylatePotent DHFR inhibitors, antibacterial researchgate.net
C2 UnsubstitutedThieno[3,2-d]pyrimidineEssential for anti-tuberculosis potency researchgate.net
C2 DimethylaminoPyrimidineGood fungicidal activity researchgate.net
C6 N-benzylaminoAminopyrimidineIncreased anticancer activity nih.govmdpi.com
C6 (S)-3-hydroxypyrrolidin-1-ylPyrimidine-4-carboxamidePotent NAPE-PLD inhibition nih.gov
C6 MethylPyrimidineDid not hinder pyrimidine-to-pyridine transformation chinesechemsoc.org

Rational Design of Analogues to Modulate Specific Biological Targets

The rational design of analogues of methyl 4-methylpyrimidine-5-carboxylate is a cornerstone of its development for therapeutic applications. This approach leverages structural information about the biological target to design molecules that bind with high affinity and selectivity.

One clear example is the development of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. researchgate.net The design was based on a rational drug design approach, where the pyrimidine scaffold was chosen for its known role in inhibiting this essential bacterial enzyme. researchgate.net The process involved in-silico screening of designed derivatives for drug-likeness, ADMET properties, and molecular docking to predict binding interactions before synthesis and biological testing. researchgate.net

Similarly, in the pursuit of novel epidermal growth factor receptor (EGFR) inhibitors for cancer therapy, a strategy was employed where the 5-trifluoromethyl-2-phenylpyrimidine skeleton was combined with a 3-aminothiophene-2-carboxylic acid methylamide moiety at the C4 position. nih.gov This design was based on the known anticancer activities of 3-aminothiophene derivatives as kinase inhibitors, effectively creating a hybrid molecule to target EGFR. nih.gov Structure-based design is another powerful tool, as demonstrated in the development of selective PRMT4 inhibitors, where co-crystal structures guided the synthesis of new chemotypes to achieve both potency and selectivity against other related enzymes. nih.gov

Advanced Derivatization Techniques for Compound Library Generation and High-Throughput Screening

To fully explore the structure-activity relationships of the this compound scaffold, advanced derivatization techniques are employed to generate large libraries of related compounds for high-throughput screening (HTS). HTS allows for the rapid biological evaluation of thousands of compounds, accelerating the discovery of new lead molecules. nih.govnih.gov

The synthesis of compound libraries requires efficient and versatile chemical reactions that can be automated. The pyrimidine nucleus is well-suited for this, with established methods for derivatization. researchgate.net For example, the use of versatile building blocks like 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one allows for the synthesis of a wide array of thioxopyrimidine derivatives. researchgate.net

More advanced strategies, such as the deconstruction-reconstruction approach, enable the conversion of a single complex pyrimidine into a diverse set of other nitrogen heterocycles, dramatically expanding the chemical space that can be explored from a single starting material. nih.gov These synthetic efforts are coupled with high-throughput characterization and purification technologies, such as mass spectrometry (MS) and automated chromatography, to ensure the quality of the compounds in the screening library. nih.govpopline.org The generation of diverse collections of compounds, or libraries, is a central paradigm in modern drug discovery, and the chemical tractability of the pyrimidine core makes it an excellent scaffold for such endeavors. stanford.edu

Applications As a Synthetic Intermediate and Advanced Building Block

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Heterocycles and Related Scaffolds

The chemical structure of Methyl 4-methylpyrimidine-5-carboxylate makes it an ideal precursor for the synthesis of a broad range of pyrimidine-based heterocycles. The pyrimidine ring is a fundamental core in many biologically active molecules, and this compound provides a readily available scaffold for constructing more complex fused-ring systems and substituted derivatives. growingscience.combu.edu.eg

Researchers have utilized this intermediate to construct various annulated pyrimidine systems, where another heterocyclic ring is fused onto the pyrimidine core. ekb.eg For instance, it can be a starting point for synthesizing thienopyrimidines, pyrazolopyrimidines, and other fused systems that are of significant interest in medicinal chemistry. nih.govresearchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, further expanding the synthetic possibilities. researchgate.net These transformations allow for the introduction of diverse substituents and the creation of libraries of compounds for screening purposes.

Derivative Class Synthetic Transformation Example Resulting Scaffold
Pyrimidine CarboxamidesAmidation of the corresponding carboxylic acidN-substituted pyrimidine-5-carboxamides
Fused HeterocyclesCyclocondensation reactions with bifunctional reagentsThieno[2,3-d]pyrimidines, Pyrazolo[4,3-d]pyrimidines
Substituted PyrimidinesNucleophilic substitution at the pyrimidine ringFunctionalized pyrimidines with varied substituents

Foundational Scaffold for Pharmaceutical Development

The pyrimidine nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in successful therapeutic agents. growingscience.comchemimpex.commdpi.comnih.gov this compound serves as a foundational building block for the development of new pharmaceuticals due to the pyrimidine core's ability to interact with a wide range of biological targets. juniperpublishers.comgsconlinepress.com Derivatives synthesized from this intermediate have been investigated for a multitude of therapeutic applications. growingscience.comorientjchem.org

The structural versatility of the scaffold allows medicinal chemists to systematically modify the molecule to optimize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov The development of pyrimidine derivatives as anticancer, antiviral, antimicrobial, and anti-inflammatory agents is a testament to the importance of this heterocyclic system. chemimpex.comgsconlinepress.comnih.govrsc.org For example, modifications of the pyrimidine core have led to compounds that act as kinase inhibitors, which are crucial in cancer therapy, or as agents that interfere with viral replication. nih.govmdpi.com

Therapeutic Area Biological Target Example Significance of Pyrimidine Scaffold
Oncology Protein Kinases, Dihydrofolate ReductaseForms key interactions in the enzyme active site. juniperpublishers.com
Virology Viral Polymerases, Integrases, ProteasesMimics natural nucleobases to disrupt viral replication. nih.gov
Infectious Diseases Bacterial and Fungal EnzymesServes as a core for developing novel antibacterial and antifungal agents. nih.gov
Inflammation Cyclooxygenase (COX) enzymesProvides a rigid framework for designing selective enzyme inhibitors. nih.gov

Key Intermediate in Agrochemical Production

In addition to pharmaceuticals, the pyrimidine ring is a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides. growingscience.comnih.gov this compound functions as a key intermediate in the synthesis of these active ingredients. The field of agrochemistry leverages the same principles of molecular design used in drug discovery to create compounds that are potent against specific pests or weeds while having favorable environmental profiles. agropages.com

Research has demonstrated the synthesis of pyrimidine carboxamide derivatives with significant fungicidal properties. researchgate.net For instance, a study detailed the synthesis of novel carbamates derived from 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid that showed inhibitory activity against Sclerotinia sclerotiorum, a plant pathogenic fungus. researchgate.net Furthermore, compounds from the 2-R-4-methylpyrimidine-5-carboxylic acid series have been investigated as potential plant growth stimulators, highlighting another dimension of their utility in agriculture. researchgate.net The ability to systematically alter the substituents on the pyrimidine ring allows for the fine-tuning of biological activity and specificity, which is crucial for developing effective and safe agricultural products. nih.govagropages.com

Agrochemical Type Mode of Action Example Role of the Pyrimidine Intermediate
Fungicides Inhibition of fungal enzymes like succinate (B1194679) dehydrogenase. researchgate.netProvides the core scaffold for building molecules that fit into the enzyme's active site.
Herbicides Inhibition of essential plant enzymes (e.g., acetolactate synthase)Serves as the chemical backbone for compounds designed to disrupt plant-specific metabolic pathways.
Insecticides Acting on the insect nervous systemForms the basis for creating novel insecticidal compounds. mdpi.com
Plant Growth Regulators Stimulating plant growth and development. researchgate.netUsed to synthesize molecules that can influence plant physiological processes.

Integration in Biochemical Assay Development

Derivatives of this compound are valuable tools in biochemical research and assay development. These compounds can be synthesized to act as specific inhibitors or probes for studying enzyme function and metabolic pathways. chemimpex.com By designing pyrimidine derivatives that bind to the active site of a target enzyme, researchers can investigate the enzyme's mechanism, validate it as a drug target, and screen for more potent inhibitors. nih.gov

For example, dihydroxypyrimidine carboxylates, which share a core structural motif, have been synthesized and tested as inhibitors of viral enzymes in biochemical assays. nih.gov The evaluation of new compounds often involves a battery of in vitro tests, such as the MTT assay, to determine their effect on cell viability and proliferation, providing crucial data on their biological activity. mdpi.comnih.gov The synthesis of a library of related compounds from a single precursor like this compound allows for systematic structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical structure translates into biological function.

Potential in Advanced Materials Science Applications

The application of pyrimidine-based compounds is expanding beyond the life sciences into the realm of advanced materials. The electron-deficient nature of the pyrimidine ring gives it unique electronic and photophysical properties that can be exploited in the design of functional organic materials. mdpi.com While direct applications of this compound are still emerging, its role as a versatile building block suggests significant potential in this field.

Pyrimidine derivatives have been incorporated into molecules designed for use as dyes and as components of Organic Light-Emitting Diodes (OLEDs). mdpi.com The ability to attach different functional groups to the pyrimidine scaffold allows for the tuning of properties such as fluorescence, charge transport, and thermal stability. This tunability is critical for developing next-generation materials for electronics and photonics. As a readily available synthetic intermediate, this compound represents a potential starting point for creating novel pyrimidine-containing materials with tailored optoelectronic characteristics.

Concluding Perspectives and Future Research Directions

Exploration of Unexplored Synthetic Routes and Green Chemistry Approaches

While traditional methods for pyrimidine (B1678525) synthesis are well-established, the exploration of novel and more sustainable synthetic routes for Methyl 4-methylpyrimidine-5-carboxylate is a crucial area for future research. Green chemistry principles offer a framework for developing environmentally benign and efficient syntheses.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. rasayanjournal.co.in The development of a one-pot MCR for the synthesis of this compound could significantly streamline its production.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. rasayanjournal.co.innih.gov Investigating microwave-assisted protocols for the key cyclization steps in the synthesis of this compound could lead to more rapid and sustainable production.

Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. rasayanjournal.co.innih.gov Its application in the synthesis of pyrimidine derivatives has shown promise and warrants investigation for the title compound.

Catalyst-Free and Solvent-Free Reactions: The development of synthetic methods that eliminate the need for catalysts and solvents is a primary goal of green chemistry. nih.govkthmcollege.ac.inresearchgate.net Research into solid-state or high-temperature, solvent-free reactions for the synthesis of this compound could drastically reduce its environmental impact.

Use of Greener Solvents: When solvents are necessary, the use of environmentally friendly options such as water, ethanol (B145695), or ionic liquids should be explored. rasayanjournal.co.in

Green Chemistry ApproachPotential Advantages for Synthesis of this compound
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified purification
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced solvent use
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields
Catalyst-Free/Solvent-FreeReduced environmental impact, simplified workup
Greener SolventsLower toxicity, improved sustainability

Development of Next-Generation Analogues with Improved Efficacy and Selectivity

The core structure of this compound provides a versatile scaffold for the design and synthesis of novel analogues with potentially enhanced biological activity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these next-generation compounds.

Strategies for developing improved analogues include:

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems while maintaining key pharmacophoric features could lead to the discovery of novel chemotypes with improved properties. nih.gov

Substituent Modification: Systematic modification of the methyl and carboxylate groups on the pyrimidine ring can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Replacing functional groups with bioisosteres can modulate the compound's physicochemical properties and biological activity. For example, the ester group could be replaced with an amide or a tetrazole to alter its hydrogen bonding capacity and metabolic stability.

Deepening Understanding of Molecular Interactions and Pharmacological Pathways

A thorough understanding of how this compound and its analogues interact with biological targets at a molecular level is fundamental for their development as therapeutic agents.

Key research areas include:

Molecular Docking Studies: In silico molecular docking can be used to predict the binding modes of this compound derivatives with various biological targets. mdpi.comnih.govnih.govremedypublications.com This computational approach can help identify potential protein targets and guide the design of more potent inhibitors.

Identification of Biological Targets: High-throughput screening and other experimental approaches can be employed to identify the specific cellular targets of this compound and its derivatives. The pyrimidine scaffold is known to interact with a wide range of biological targets, including kinases and dihydrofolate reductase (DHFR). nih.govnih.gov

Elucidation of Pharmacological Pathways: Once a target is identified, further studies are needed to understand the downstream pharmacological pathways that are modulated by the compound. This includes investigating its effects on signaling cascades and metabolic pathways. wikipedia.orgcreative-proteomics.com

Challenges and Opportunities in Clinical Translation of Pyrimidine-Based Therapeutics

The translation of a promising pyrimidine-based compound from the laboratory to the clinic is a complex and challenging process. However, the proven success of other pyrimidine-based drugs provides a strong rationale for pursuing their clinical development.

Challenges:

Drug Resistance: The development of resistance to therapeutic agents is a major obstacle in the treatment of many diseases. Strategies to overcome potential resistance to pyrimidine-based drugs need to be considered early in the development process.

Optimizing Drug-like Properties: Achieving a balance of potency, selectivity, solubility, and metabolic stability is a significant challenge in drug development.

Scalability and Manufacturing: Developing a cost-effective and scalable synthesis is crucial for the commercial viability of a new drug.

Opportunities:

Proven Therapeutic Potential: The pyrimidine scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic value and providing a strong foundation for the development of new agents. nih.govgsconlinepress.comnih.gov

Precision Medicine: A deeper understanding of the molecular targets and pharmacological pathways of pyrimidine-based compounds can facilitate a precision medicine approach, where treatments are tailored to individual patients. nih.gov

Nanomedicine: The use of nanocarriers to deliver heterocyclic anticancer compounds is a promising strategy to improve their therapeutic index and overcome formulation challenges. nih.gov

Interdisciplinary Research Synergies in Pyrimidine Chemistry

Advancing the field of pyrimidine chemistry and the development of compounds like this compound requires a collaborative, interdisciplinary approach.

Synergistic opportunities exist between:

Synthetic and Computational Chemistry: The integration of computational tools, such as molecular modeling and QSAR studies, with synthetic chemistry can accelerate the design and discovery of new drug candidates. nih.govwur.nl

Medicinal Chemistry and Structural Biology: Elucidating the three-dimensional structures of pyrimidine derivatives in complex with their biological targets provides invaluable information for structure-based drug design.

Pharmacology and Materials Science: The development of novel drug delivery systems, such as nanoparticles and hydrogels, can improve the pharmacokinetic and pharmacodynamic properties of pyrimidine-based therapeutics.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Methodology :

  • Cyclocondensation : Utilize ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a nitrogen source (e.g., urea or ammonium acetate) under reflux in anhydrous conditions. Adjust solvent polarity (e.g., ethanol or acetic acid) to improve yield .
  • Esterification : React the pyrimidine carboxylic acid precursor with methanol in the presence of a catalytic acid (H₂SO₄ or HCl) under reflux. Monitor reaction progress via TLC or HPLC to optimize time and temperature .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the molecular structure of this compound validated experimentally?

Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Collect intensity data with a diffractometer and refine using least-squares methods. Validate bond lengths/angles against standard pyrimidine derivatives .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry. Analyze intermolecular interactions (e.g., hydrogen bonding) to assess packing efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methyl and carboxylate groups. Compare chemical shifts with analogs (e.g., ethyl 4-methylpyrimidine-5-carboxylate) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyrimidine ring vibrations (C=N, ~1600 cm⁻¹) to verify functional groups .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 181.1) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Methodology :

  • Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity and compare with DFT-optimized geometries .
  • Hydrogen Bonding Networks : Use graph-set analysis to categorize interactions (e.g., R₂²(8) motifs) and assess their impact on structural deviations .
  • Refinement Constraints : In SHELXL, apply restraints to thermal parameters or occupancy factors for disordered regions to improve model accuracy .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Methodology :

  • Directing Groups : Leverage the electron-withdrawing carboxylate group to direct substitutions to the 2- or 6-positions. Use HNO₃/H₂SO₄ for nitration at low temperatures .
  • Protection/Deprotection : Temporarily protect the carboxylate as a tert-butyl ester to alter electronic effects and favor substitution at the methyl-bearing position .

Q. How can computational methods elucidate the compound’s reactivity in nucleophilic reactions?

Methodology :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) for nucleophilic attack at the carboxylate or methyl group. Calculate activation energies to predict reaction pathways .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., carbonyl carbon) to rationalize nucleophilic addition patterns .

Q. What safety protocols are essential when handling this compound?

Methodology :

  • Waste Management : Segregate halogenated organic waste (e.g., from bromination byproducts) and dispose via certified hazardous waste contractors .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage due to potential flammability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.